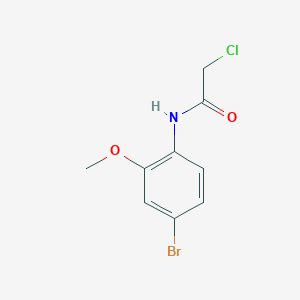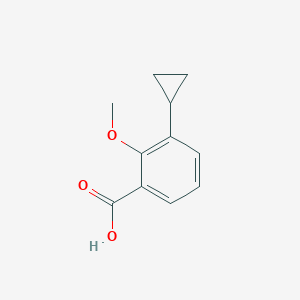![molecular formula C11H11FN2O B7590871 [4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazole ring through a cyclization reaction of appropriate precursors. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate can yield 4-(4-fluorophenyl)hydrazine. This intermediate can then undergo cyclization with an appropriate diketone, such as 1,3-diketone, under acidic or basic conditions to form the pyrazole ring. The resulting pyrazole derivative can be further methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group. Finally, the methanol moiety can be introduced through a reduction reaction using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and efficient recycling of reagents and solvents.
化学反応の分析
Types of Reactions
[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
作用機序
The mechanism of action of [4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with potential biological activities.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activities.
Uniqueness
[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the methanol moiety provides additional functionalization possibilities. These features make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
[4-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14-11(7-15)10(6-13-14)8-2-4-9(12)5-3-8/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYHJAQYFOFUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate](/img/structure/B7590796.png)
![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)
![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)

![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)
![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
